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molecular formula C12H7F4N3 B8575360 2-Fluoro-5-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile CAS No. 209960-55-4

2-Fluoro-5-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile

Cat. No. B8575360
M. Wt: 269.20 g/mol
InChI Key: JUIQEYIHLKCGEW-UHFFFAOYSA-N
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Patent
US06730689B2

Procedure details

To a suspension of 3-cyano-4-fluoro-phenylhydrazine tin chloride (20 g, 53.6 mmol) in ethanol (150 mL) was added 1,1,1-trifluoro-2,4-pentanedione (8.18 g, 53.6 mmol). The reaction was brought to reflux overnight. The next day the ethanol was evaporated and the residue partitioned between ethyl acetate and HCl (1 N). The aqueous phase was extracted with ethyl acetate (4×20 mL). The organic phase is washed with water, brine, dried over sodium sulfate, filtered and concentrated. Flash chromatography gave 1-(3-cyano-4-fluoro-phenyl)-3-trifluoromethyl-5-methylpyrazole (8 g, 56% yield) as pure compound: MS (CI): 270 (M+H)+ (100%).
Name
3-cyano-4-fluoro-phenylhydrazine tin chloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn](Cl)(Cl)(Cl)Cl.[C:6]([C:8]1[CH:9]=[C:10]([NH:15][NH2:16])[CH:11]=[CH:12][C:13]=1[F:14])#[N:7].[F:17][C:18]([F:26])([F:25])[C:19](=O)[CH2:20][C:21](=O)[CH3:22]>C(O)C>[C:6]([C:8]1[CH:9]=[C:10]([N:15]2[C:21]([CH3:22])=[CH:20][C:19]([C:18]([F:26])([F:25])[F:17])=[N:16]2)[CH:11]=[CH:12][C:13]=1[F:14])#[N:7] |f:0.1|

Inputs

Step One
Name
3-cyano-4-fluoro-phenylhydrazine tin chloride
Quantity
20 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl.C(#N)C=1C=C(C=CC1F)NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.18 g
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The next day the ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and HCl (1 N)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (4×20 mL)
WASH
Type
WASH
Details
The organic phase is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)N1N=C(C=C1C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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